molecular formula C18H25ClN4O2S B2685310 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049450-13-6

2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2685310
CAS No.: 1049450-13-6
M. Wt: 396.93
InChI Key: FTPVQAQTWPAVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and multiple heterocyclic structures. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the piperazine and sulfonamide groups. Key reagents and conditions include:

  • Pyrrole Synthesis: Commonly achieved through the Paal-Knorr synthesis or the Knorr pyrrole synthesis.

  • Piperazine Introduction: Typically involves nucleophilic substitution reactions.

  • Sulfonamide Formation: Achieved through the reaction of amines with sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial-scale production would involve optimizing these reactions for large-scale synthesis, ensuring purity and yield. This might include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrrole ring.

  • Reduction: Reduction reactions can target the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and sulfonamides are introduced using reagents like thionyl chloride (SOCl₂).

Major Products Formed:

  • Oxidation Products: Various oxidized forms of the pyrrole ring.

  • Reduction Products: Reduced sulfonamide derivatives.

  • Substitution Products: Piperazine-substituted derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Studied for its therapeutic potential, possibly in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism would depend on the biological context in which it is studied.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide: Similar structure but lacks the piperazine group.

  • 2-Chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the pyrrole group.

Uniqueness: The presence of both the pyrrole and piperazine groups in this compound makes it unique, potentially leading to distinct biological and chemical properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines

Properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S/c1-21-10-12-23(13-11-21)17(16-7-5-9-22(16)2)14-20-26(24,25)18-8-4-3-6-15(18)19/h3-9,17,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVQAQTWPAVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.